1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediate

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde (CAS 1039758-67-2) is a heterocyclic building block consisting of a pyrrole core substituted with a cyclopropyl group at the N1 position and an aldehyde at the C2 position. The cyclopropyl moiety introduces ring strain that modulates electronic properties and reactivity, while the aldehyde serves as a versatile functional handle for further derivatization.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 1039758-67-2
Cat. No. B1371051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1H-pyrrole-2-carbaldehyde
CAS1039758-67-2
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1CC1N2C=CC=C2C=O
InChIInChI=1S/C8H9NO/c10-6-8-2-1-5-9(8)7-3-4-7/h1-2,5-7H,3-4H2
InChIKeyPPAXARQIEKNOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1H-pyrrole-2-carbaldehyde (CAS 1039758-67-2): Procurement & Research Chemical Profile


1-Cyclopropyl-1H-pyrrole-2-carbaldehyde (CAS 1039758-67-2) is a heterocyclic building block consisting of a pyrrole core substituted with a cyclopropyl group at the N1 position and an aldehyde at the C2 position [1]. The cyclopropyl moiety introduces ring strain that modulates electronic properties and reactivity, while the aldehyde serves as a versatile functional handle for further derivatization . This compound is primarily utilized in pharmaceutical research as a key intermediate for synthesizing anti-inflammatory and analgesic agents . Commercial availability includes grades of ≥95% purity (typically verified by NMR) from multiple vendors, with pricing and packaging options suitable for both discovery-scale screening and larger synthesis campaigns .

1 Heterocyclic building block for inflammatory pathway modulator synthesis
2 N1-cyclopropyl group may influence electronic properties and metabolic stability
3 Defined purity grade (≥95%) and multiple vendor sources enable procurement flexibility

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Why In-Class Pyrrole Aldehydes Cannot Be Considered Interchangeable


Despite sharing a pyrrole-2-carbaldehyde scaffold, compounds within this class exhibit substantial variation in substitution pattern and substituent identity, which directly impacts both chemical reactivity and biological performance. The N1-cyclopropyl group is not merely an inert alkyl substituent; the strained three-membered ring alters the electron density of the pyrrole nitrogen and adjacent carbons, influencing the compound's susceptibility to electrophilic attack and its conformational preferences . Furthermore, the cyclopropyl group is a recognized pharmacophore capable of improving metabolic stability relative to linear alkyl or unsubstituted analogs, potentially reducing oxidative metabolism in drug discovery contexts . Even a positional isomer—such as shifting the aldehyde from C2 to C3—yields a distinct compound (1-cyclopropyl-1H-pyrrole-3-carbaldehyde) with different regiochemistry and, consequently, different reactivity and potential biological target engagement . Generic substitution without direct comparative data therefore risks altering synthetic outcomes or confounding structure-activity relationship interpretations.

N1-cyclopropyl alters electron density and conformational bias compared to linear alkyl or unsubstituted analogs.
Positional isomer (C3 aldehyde) possesses different regiochemistry; direct substitution risks altered reactivity and target engagement.
Substitution without comparative data may confound SAR or synthetic outcomes; verify identity and purity before use.

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Quantifiable Procurement & Selection Differentiators


1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Benchmark Purity Grade for Reproducible Synthesis

Vendors supplying 1-cyclopropyl-1H-pyrrole-2-carbaldehyde consistently report a minimum purity specification of 95%, with NMR verification of purity for the ≥95% grade . This level of chemical homogeneity ensures that the aldehyde functionality is available for the intended downstream reaction without interference from uncharacterized impurities, which could otherwise compromise synthetic yields or lead to irreproducible biological assay results.

Purity Grade
Specification review
≥95% (NMR verified)
Supports synthetic reproducibility
Lot-to-lot consistency reduces impurity-related variability
Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediate

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Synthesis Route and Reproducible Scale-Up Potential

A documented synthetic route for 1-cyclopropyl-1H-pyrrole-2-carbaldehyde proceeds via Vilsmeier-Haack formylation of 1-cyclopropyl-1H-pyrrole using POCl3 and DMF, yielding 38.91 g of the target aldehyde as a colorless oil after purification . This established methodology provides a reliable pathway for in-house synthesis or for verifying the authenticity of commercially sourced material, offering a clear advantage over less-characterized or custom-only analogs where synthetic accessibility is uncertain.

Synthetic Route
Head-to-head
38.91 g isolated yield (84%) from documented Vilsmeier-Haack formylation
Demonstrated scalable synthesis, vs. unspecified or unknown routes for many analogs
Method may support in-house preparation or quality verification
Process Chemistry Synthetic Methodology Scale-up

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Commercial Availability and Price Tiers for Discovery Procurement

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde is available from multiple commercial suppliers with transparent, tiered pricing: $92 for 250 mg, $154 for 1 g, and $616 for 5 g (as of data retrieval) . This pricing structure enables cost-effective procurement at scales appropriate for high-throughput screening, lead optimization, and initial scale-up studies. In contrast, many closely related analogs (e.g., 1-cyclopropyl-1H-pyrrole-3-carbaldehyde) are available only through custom synthesis or at non-transparent pricing, introducing budgetary uncertainty and lead-time delays.

Commercial Access
Head-to-head
$92 (250 mg) / $154 (1 g) / $616 (5 g), multiple vendors
Transparent tiered pricing vs. custom-synthesis-only positional isomer
Supports budget planning across discovery stages
Procurement Chemical Sourcing Medicinal Chemistry

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde (CAS 1039758-67-2): Prioritized Research & Industrial Use Cases


Medicinal Chemistry: Intermediate for Anti-inflammatory and Analgesic Drug Discovery

This compound is extensively utilized as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents . The N-cyclopropyl group is a recognized pharmacophore that can enhance metabolic stability, while the C2-aldehyde serves as a reactive handle for constructing more complex pyrrole-based drug candidates . Its commercial availability at defined purity and scalable pricing makes it suitable for hit-to-lead and lead optimization programs targeting inflammatory pathways.

Organic Synthesis: Building Block for Diverse Pyrrole-Derived Libraries

The aldehyde group enables a wide array of transformations, including condensations, reductive aminations, and Wittig reactions, allowing chemists to diversify the pyrrole scaffold efficiently . The documented Vilsmeier-Haack synthetic route provides a reliable method for in-house preparation or for verifying the integrity of commercial material, ensuring reproducible chemistry across different laboratories .

Chemical Biology: Probe for Investigating Cyclopropyl Substituent Effects

The cyclopropyl substituent imparts unique electronic and steric properties due to ring strain, influencing the compound's interaction with biological targets . This compound can be employed as a probe to study structure-activity relationships (SAR) around N-substituted pyrroles, particularly in contexts where metabolic stability and conformational constraint are critical parameters .

Process Chemistry: Scalable Intermediate for Preclinical Development

The established synthetic route, yielding 38.91 g of product from a single batch, demonstrates the feasibility of producing this intermediate on a scale suitable for preclinical studies . Coupled with tiered commercial pricing ($154/g for research quantities), this compound represents a cost-effective and scalable choice for programs transitioning from discovery to early development.

Application
Selection Property
Validation Focus
Inflammatory pathway modulator intermediate research
N1-cyclopropyl pharmacophore; reactive C2-aldehyde handle
Metabolic stability SAR; aldehyde reactivity in target conjugations
Diverse pyrrole-derived library synthesis
Versatile aldehyde for condensations, reductive aminations, Wittig
Reproducibility across laboratories; documented synthetic route
Cyclopropyl substituent effect probe
Ring strain and electronic modulation
Conformational constraint effects on target binding
Scalable intermediate for preclinical research supply
Demonstrated multi-gram synthesis and tiered commercial pricing
Supply continuity; cost-effectiveness at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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